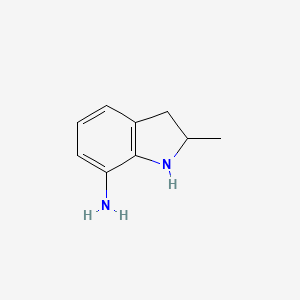

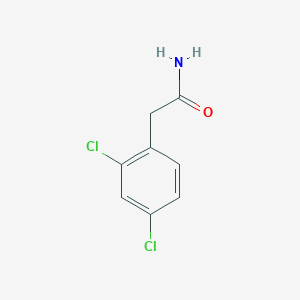

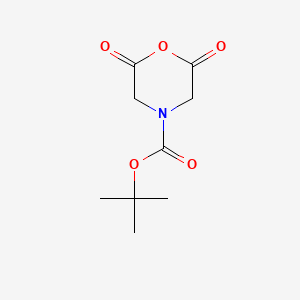

![molecular formula C8H6ClN3 B3144809 4-Chloro-2-methylpyrido[3,2-d]pyrimidine CAS No. 56128-29-1](/img/structure/B3144809.png)

4-Chloro-2-methylpyrido[3,2-d]pyrimidine

Descripción general

Descripción

4-Chloro-2-methylpyrido[3,4-d]pyrimidine is a chemical compound with the CAS Number: 101900-98-5 . It has a molecular weight of 179.61 and a molecular formula of C8H6ClN3 .

Synthesis Analysis

Various methods for developing pyrido[2,3-d]pyrimidines have been previously reported via condensation techniques and pyridine annelation reactions, in solid as well as solution phase . An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .Molecular Structure Analysis

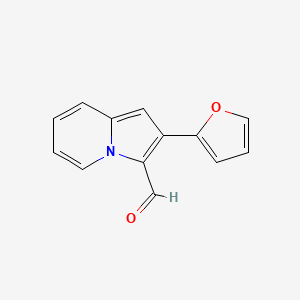

The molecular structure of 4-Chloro-2-methylpyrido[3,4-d]pyrimidine is represented by the linear formula C8H6ClN3 .Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid . It is soluble in organic solvents .Aplicaciones Científicas De Investigación

Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives, including 4-Chloro-2-methylpyrido[3,2-d]pyrimidine, have been a focal point in medicinal and pharmaceutical research due to their significant bioavailability and broad synthetic applications. The review by Parmar, Vala, and Patel (2023) emphasizes the role of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, highlighting the challenges and advancements in developing these core structures through diverse synthetic pathways. This synthesis is crucial for generating lead molecules for further medicinal exploration (Parmar, Vala, & Patel, 2023).

Anticancer Properties

Pyrimidine-based compounds, including those derived from this compound, exhibit a wide range of pharmacological activities. Kaur et al. (2014) reviewed the anticancer potential of pyrimidine derivatives, noting their ability to interact with various biological targets and induce cell death through different mechanisms. This review underscores the significance of pyrimidine scaffolds in cancer research, pointing towards their promising role in developing future anticancer drugs (Kaur et al., 2014).

Role in Nucleic Acid Base Tautomeric Equilibria

The tautomeric equilibria of nucleic acid bases, which are critical for DNA and RNA function, can be influenced by molecular interactions with pyrimidine derivatives. Person et al. (1989) investigated the effects of such interactions on the stability of nucleic acid base tautomers, providing insights into the fundamental biochemical processes involving pyrimidine and its derivatives. This research contributes to understanding how derivatives like this compound might affect nucleic acid structures and functions (Person et al., 1989).

Optical Sensor Applications

Pyrimidine derivatives, derived from compounds like this compound, have been explored for their potential in creating optical sensors. Jindal and Kaur (2021) highlighted the use of pyrimidine-based compounds as exquisite sensing materials due to their ability to form coordination and hydrogen bonds. This property makes them suitable for use in developing optical sensors with various biological and medicinal applications (Jindal & Kaur, 2021).

Mecanismo De Acción

Target of Action

4-Chloro-2-methylpyrido[3,2-d]pyrimidine is a versatile compound that targets several therapeutic targets . It is primarily used to target specific kinases involved in disease pathways . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets through a process known as ligand-induced dimerization or oligomerization . This process involves the binding of growth factor ligands to the extracellular regions of receptor tyrosine kinases (RTKs). The ligand attached to the extracellular domain stabilizes the generation of active dimers, which activates protein tyrosine kinases .

Biochemical Pathways

The activation of protein tyrosine kinases triggers a cascade of biochemical reactions that affect various pathways. These include pathways involving tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS, and fibroblast growth factor receptors .

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its degree of lipophilicity . This refers to the compound’s affinity for a lipid environment, which allows it to diffuse easily into cells . This characteristic impacts the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby affecting its bioavailability .

Result of Action

The interaction of this compound with its targets and the subsequent activation of various biochemical pathways result in a range of molecular and cellular effects. These effects are primarily associated with the compound’s antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the compound exhibits stability under normal temperature and humidity conditions. It may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Safety and Hazards

Direcciones Futuras

Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry. It has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This review will represent the complete medicinal and pharmacological profile of pyrido[2,3-d]pyrimidines as anticancer agents, and will help scientists to design new selective, effective, and safe anticancer agents .

Propiedades

IUPAC Name |

4-chloro-2-methylpyrido[3,2-d]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c1-5-11-6-3-2-4-10-7(6)8(9)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXNTVOPYNTGSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)Cl)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

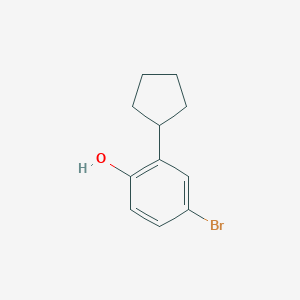

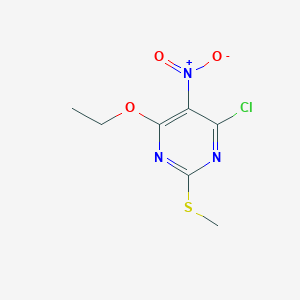

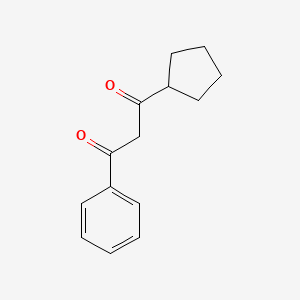

![Ethyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3144743.png)